Valeryl Bromide

Vue d'ensemble

Description

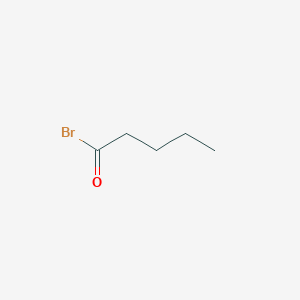

Valeryl Bromide is a useful research compound. Its molecular formula is C5H9BrO and its molecular weight is 165.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Valeryl Bromide, also known as n-Valeroyl Bromide, is primarily used as a biochemical reagent in life science research It’s often used to introduce reaction intermediates, such as bromine, in asymmetric synthesis .

Mode of Action

The exact mode of action of this compound is not well-documented. As a biochemical reagent, it’s typically used to facilitate specific chemical reactions in a laboratory setting. It’s known to be used in the introduction of reaction intermediates in asymmetric synthesis .

Result of Action

The results of this compound’s action are dependent on the specific chemical reactions it’s used to facilitate. As a reagent used to introduce reaction intermediates in asymmetric synthesis , its action can contribute to the formation of desired products in these reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to be stored under inert gas and should avoid moisture as it can decompose . The specific conditions under which this compound is used can significantly impact its efficacy and stability.

Activité Biologique

Valeryl bromide (CAS Number: 1889-26-5) is an organic compound that has garnered attention in various fields of biological research due to its potential applications and biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and relevant case studies.

This compound is a biochemical reagent with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉BrO |

| Molecular Weight | 165.03 g/mol |

| Density | 1.34 g/cm³ |

| Boiling Point | 64 °C |

| Flash Point | 56.21 °C |

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interactions with cellular components. Its cytotoxic effects have been studied in various cell lines, revealing significant implications for cancer treatment and other therapeutic areas.

Cytotoxicity

Research indicates that this compound has notable cytotoxic properties against several cancer cell lines. The compound's mechanism of action often involves the induction of apoptosis and disruption of cellular integrity, leading to cell death.

- In vitro Studies : In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it was found to inhibit cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, which measures cell viability based on metabolic activity.

Case Studies

-

Study on Human Tumor Cell Lines :

- Objective : To evaluate the cytotoxic effects of this compound on various human tumor cell lines.

- Methodology : Different concentrations of this compound were applied to cultured cells, followed by assessment using MTT assays.

- Findings : Significant inhibition of cell growth was observed at concentrations above 50 µg/mL, with IC50 values ranging from 30 to 70 µg/mL depending on the cell line tested.

-

Mechanistic Insights :

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to an increase in early apoptotic cells, indicating that the compound triggers apoptotic pathways.

- Cell Cycle Arrest : this compound was shown to cause G0/G1 phase arrest in treated cells, suggesting a disruption in normal cell cycle progression.

Antioxidant Activity

In addition to its cytotoxic properties, this compound has been investigated for its antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

- Antioxidant Assays : Studies employing DPPH and ABTS assays demonstrated that this compound exhibits significant free radical scavenging activity, contributing to its potential therapeutic effects.

Comparative Biological Activity

To better understand the biological activity of this compound compared to other compounds, a summary table is provided below:

| Compound | IC50 (µg/mL) | Mechanism of Action | Antioxidant Activity |

|---|---|---|---|

| This compound | 30-70 | Induction of apoptosis; G0/G1 arrest | Moderate |

| Ascorbic Acid | 97.73 | Free radical scavenger | High |

| Curcumin | 15-25 | Apoptosis induction; anti-inflammatory | Very High |

Applications De Recherche Scientifique

Biochemical Reagent

Valeryl bromide is primarily utilized as a biochemical reagent in life science research. It serves as an intermediate in various organic synthesis reactions, particularly in the introduction of functional groups and the formation of complex molecules.

Agricultural Alternatives

Research has identified this compound as a potential alternative to methyl bromide, which has been phased out due to environmental concerns. Studies indicate that this compound can effectively replace methyl bromide in certain agricultural applications, particularly in controlling pests in crops such as strawberries and tomatoes.

Water Treatment Processes

This compound's role extends to water treatment, where it influences the behavior of bromide ions during chlorination processes. Investigations have shown that bromide ions can affect the formation of haloacetic acids, which are regulated due to their potential health risks. Understanding these interactions is crucial for improving water treatment protocols.

Environmental Tracing

Bromide ions from compounds like this compound are used as tracers in environmental studies. Their non-adsorptive nature allows researchers to track water and solute movement through soil, providing insights into pollutant transport dynamics and groundwater contamination.

Debromination Studies

Debromination processes involving this compound have been studied to understand metabolic pathways in biological systems. Research indicates that both enzymatic and non-enzymatic mechanisms are involved in the debromination of related compounds, shedding light on their environmental fate and biological interactions.

Superabsorbent Hydrogel Development

This compound has been incorporated into the synthesis of superabsorbent hydrogels, which are used for environmental applications such as dye removal from wastewater. These hydrogels demonstrate the versatility of brominated compounds in pollution control technologies.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Schneider et al., 2003 | Agricultural Fumigant | Identified this compound as a viable alternative to methyl bromide for pest control in strawberries and tomatoes. |

| Cowman & Singer, 1996 | Water Treatment | Demonstrated how bromide ions influence haloacetic acid formation during chlorination processes, impacting water safety standards. |

| Flury & Papritz, 1993 | Environmental Tracing | Established this compound's effectiveness as a tracer for studying solute transport in soils due to its low adsorption properties. |

| Kitamura et al., 1999 | Debromination | Investigated metabolic pathways of debromination in biological systems, highlighting both enzymatic and non-enzymatic processes involved. |

| Patel & Patel, 2013 | Hydrogel Synthesis | Showed that hydrogels incorporating this compound effectively removed anionic dyes from water, showcasing its utility in environmental remediation efforts. |

Propriétés

IUPAC Name |

pentanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-2-3-4-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOHPUYPQQKECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456512 | |

| Record name | Valeryl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-26-5 | |

| Record name | Valeryl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Valeryl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.